![molecular formula C28H20N2O6 B1499867 7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B1499867.png)
7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has a wide range of applications in scientific research:
Chemistry: Used as an electron-accepting material in organic photovoltaics and field-effect transistors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of dyes and pigments due to its strong coloration and stability.
Wirkmechanismus
The mechanism of action of 2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its interaction with various molecular targets and pathways. In organic electronics, it functions as an electron acceptor, facilitating charge transport. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which is the basis for its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N′-Diheptyl-3,4,9,10-perylenedicarboximide
- N,N′-Dioctyl-3,4,9,10-perylenedicarboximide
- N,N′-Bis(2-(2-tert-butyldimethylsilyloxyethoxy)ethyl)-3,4,9,10-perylenetetracarboxylic diimide
Uniqueness
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone stands out due to its unique hydroxyethyl groups, which enhance its solubility and reactivity compared to other perylene diimides. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Eigenschaften
Molekularformel |
C28H20N2O6 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C28H20N2O6/c31-11-9-29-25(33)17-5-1-13-14-2-6-19-24-20(28(36)30(10-12-32)27(19)35)8-4-16(22(14)24)15-3-7-18(26(29)34)23(17)21(13)15/h1-3,5-8,18,31-32H,4,9-12H2 |
InChI-Schlüssel |
LVSRQDGYCGTYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C3=C(C=CC4=C5C=CC6=C7C5=C(C1=C43)C=CC7C(=O)N(C6=O)CCO)C(=O)N(C2=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



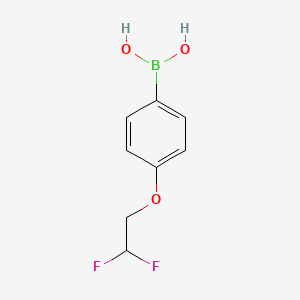

![(7-Benzyl-7-azabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B1499796.png)
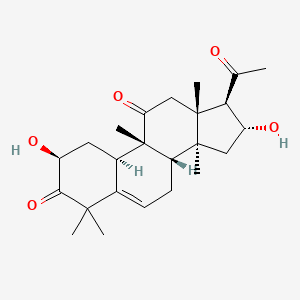
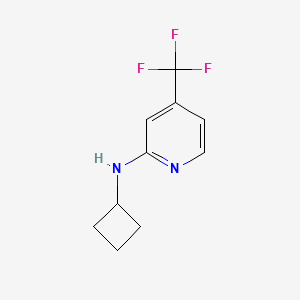
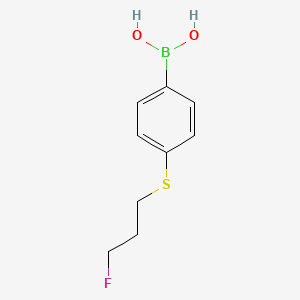

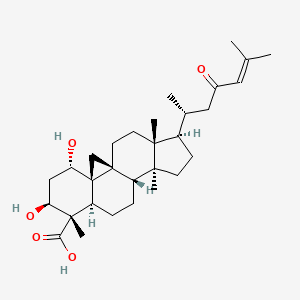


![2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine](/img/structure/B1499810.png)

![6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1499817.png)
